molecular formula C18H22ClN3O2 B7536071 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide

4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide

Cat. No. B7536071
M. Wt: 347.8 g/mol
InChI Key: GKSWGZISNPJSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide, also known as JNJ-40411813, is a novel pyrrole carboxamide compound that has been developed as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. Specifically, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been shown to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which play a crucial role in these processes.
Biochemical and Physiological Effects
4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects in various preclinical studies. For instance, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. Moreover, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been shown to enhance the levels of dopamine and serotonin in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide is its unique chemical structure, which makes it a potential candidate for drug development. Moreover, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in various diseases. However, one of the limitations of 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide is its limited availability, which makes it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the research on 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide. One of the potential areas of research is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer, inflammation, and neurological disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide and its potential side effects. Additionally, the development of more efficient synthesis methods for 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide could lead to its widespread use in various research studies.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide involves several steps, including the reaction of 4-chloropyrrole-2-carboxylic acid with 1-(2-methoxyphenyl)piperidin-4-amine, followed by N-methylation and amide bond formation. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the anticancer activity of 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide by inhibiting the growth of tumor cells and inducing apoptosis. Moreover, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has shown promising results in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, 4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-21-12-13(19)11-16(21)18(23)20-14-7-9-22(10-8-14)15-5-3-4-6-17(15)24-2/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSWGZISNPJSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2CCN(CC2)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylpyrrole-2-carboxamide

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